Allyl butyrate

描述

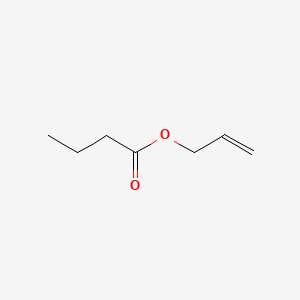

Structure

3D Structure

属性

IUPAC Name |

prop-2-enyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h4H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZIOVJHUJAAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047666 | |

| Record name | Allyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid with a peach/apricot odour | |

| Record name | Allyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Allyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/332/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

142.00 to 143.00 °C. @ 760.00 mm Hg | |

| Record name | Allyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water and soluble in ethanol and oils | |

| Record name | Allyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/332/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.897-0.902 | |

| Record name | Allyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/332/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2051-78-7 | |

| Record name | Allyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3T4NN0KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-80 °C | |

| Record name | Allyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allyl butyrate chemical structure and properties

An In-depth Technical Guide to Allyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as prop-2-enyl butanoate) is an organic ester characterized by its distinct fruity aroma, often likened to pineapple or apricot. While its primary application lies within the flavor and fragrance industries, its chemical structure, comprising a reactive allyl group and a butyrate moiety, presents potential for further investigation in chemical synthesis and preliminary exploration in biomedical research.[1] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis protocols, analytical methodologies, and a summary of the biological activities associated with its hydrolysis product, butyrate.

Chemical Structure and Identification

This compound is systematically named prop-2-enyl butanoate under IUPAC nomenclature.[1] The structure consists of a butyrate group esterified with an allyl alcohol. The presence of the allyl group's carbon-carbon double bond makes it a site for potential polymerization and other addition reactions.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | prop-2-enyl butanoate[2] |

| Synonyms | Allyl butanoate, 2-Propenyl butanoate, Butyric acid, allyl ester[2] |

| CAS Number | 2051-78-7[3] |

| Molecular Formula | C₇H₁₂O₂[3] |

| Molecular Weight | 128.17 g/mol [3] |

| Canonical SMILES | CCCC(=O)OCC=C[2] |

| InChI | 1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h4H,2-3,5-6H2,1H3[3] |

| InChI Key | RMZIOVJHUJAAEY-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a colorless liquid at room temperature and is characterized by its volatility and limited solubility in water.[2][4] It is, however, soluble in organic solvents such as ethanol and oils.[2] A summary of its key quantitative properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 142-143 °C[4] | 760 mmHg |

| 44-45 °C[3] | 15 mmHg | |

| Melting Point | -80 °C (estimated)[2][5] | 760 mmHg |

| Density | 0.902 g/mL[3] | 25 °C |

| Refractive Index (n_D) | 1.414[3] | 20 °C |

| Flash Point | 42 °C (107.6 °F) | Closed Cup |

| Vapor Pressure | 4.44 mmHg[4] | 25 °C |

| Water Solubility | 1.233 g/L (1233 mg/L)[4] | 25 °C (estimated) |

| LogP (Octanol/Water) | 2.2[1] | - |

Synthesis and Experimental Protocols

This compound is most commonly synthesized via Fischer-Speier esterification. Alternative methods, including biocatalysis, offer milder reaction conditions.

Fischer-Speier Esterification

This is the most traditional and widely used method, involving the acid-catalyzed reaction between butyric acid and allyl alcohol.[1]

Experimental Protocol: Fischer Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butyric acid (1.0 eq) and allyl alcohol (1.2 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-3% of the molar quantity of the limiting reagent).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a saturated sodium chloride (brine) solution to remove excess water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Biocatalytic Synthesis

Enzymatic methods using lipases or cutinases are gaining traction as greener alternatives. These reactions proceed under milder conditions, often with higher selectivity.[1][6]

Experimental Protocol: Biocatalytic Synthesis

-

Reaction Setup: In a sealed vial, combine butyric acid (100 mM) and allyl alcohol (100-150 mM) in a non-aqueous solvent such as isooctane.[6]

-

Enzyme Addition: Add an immobilized enzyme, such as Rhodococcus cutinase (e.g., 100 mg).[6]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with shaking (e.g., 140 rpm) for 8-24 hours.[6]

-

Analysis: The conversion to this compound can be quantified by withdrawing aliquots and analyzing them via High-Performance Liquid Chromatography (HPLC) or GC.

-

Purification: The enzyme can be filtered off for reuse. The solvent is removed under vacuum, and the product is purified via distillation.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the identification and quantification of volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or hexane). Create a series of calibration standards by serial dilution. For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[7][8]

-

Internal Standard: Add a known concentration of an internal standard (e.g., hexyl acetate) to all samples and standards for accurate quantification.[7]

-

GC-MS Parameters (Illustrative):

-

Injection: 1 µL of the sample is injected in splitless mode.[9]

-

Column: Use a polar capillary column (e.g., DB-WAX or similar).[8]

-

Oven Program: Start at 55 °C (hold 1 min), ramp to 105 °C at 8 °C/min (hold 2 min), then ramp to 190 °C at 30 °C/min (hold 1 min).[9]

-

Carrier Gas: Helium.

-

MS Detection: Use Electron Ionization (EI) at 70 eV. Acquire data in full scan mode (e.g., m/z 40-130) or Selected Ion Monitoring (SIM) for higher sensitivity.[9]

-

-

Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify using a calibration curve plotting the peak area ratio of the analyte to the internal standard against concentration.[7]

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Shifts |

| ¹³C NMR | Characteristic peaks for the ester carbonyl (~173 ppm), allyl group carbons (~132, 118, 65 ppm), and butyrate alkyl chain carbons are expected.[3][10] |

| FTIR | Strong C=O stretch for the ester (~1740 cm⁻¹), C-O stretch (~1170 cm⁻¹), and peaks corresponding to the C=C stretch of the allyl group (~1645 cm⁻¹).[1][2] |

| Mass Spec (EI) | The mass spectrum shows characteristic fragment ions. The base peak is often observed at m/z 71, corresponding to the butyryl cation [C₄H₇O]⁺. Other significant fragments can be seen at m/z 43 and 41. |

Biological Activity and Signaling Pathways (of Butyrate)

Direct research into the specific biological activities and signaling pathways of this compound is limited. It is anticipated that in a biological system, this compound would be hydrolyzed by esterase enzymes into allyl alcohol and butyrate. The biological effects would therefore likely be dominated by the well-characterized activities of butyrate, a short-chain fatty acid (SCFA).

Butyrate is a key energy source for colonocytes and a potent modulator of host cell function, primarily through two mechanisms:[11][12]

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-known inhibitor of HDACs. By preventing the removal of acetyl groups from histones, it leads to a more open chromatin structure, altering the expression of numerous genes involved in cell proliferation, apoptosis, and inflammation.[11][13]

-

G-Protein Coupled Receptor (GPCR) Activation: Butyrate acts as a ligand for several GPCRs, including GPR41, GPR43, and GPR109A.[11][12] Activation of these receptors on gut epithelial and immune cells triggers downstream signaling cascades that modulate immune responses, such as reducing the production of pro-inflammatory cytokines.[14]

Preliminary studies have suggested that this compound may possess some antimicrobial properties, but further research is required to validate these findings and elucidate the mechanism.[15]

Safety and Handling

This compound is classified as a flammable liquid and can be harmful if swallowed or in contact with the skin.[16] It is also known to cause skin, eye, and respiratory irritation.[16]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H301+H311 (Toxic if swallowed or in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling Precautions: Handle in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

References

- 1. This compound(2051-78-7) IR Spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(2051-78-7) 13C NMR [m.chemicalbook.com]

- 4. Allyl 2-ethyl butyrate [webbook.nist.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Butyrate analysis GC/MS - Chromatography Forum [chromforum.org]

- 9. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Common Mechanism Links Activities of Butyrate in the Colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, 2051-78-7 [thegoodscentscompany.com]

Synthesis of Allyl Butyrate via Esterification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl butyrate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The document details the prevalent methods of synthesis, focusing on acid-catalyzed Fischer esterification and emerging enzymatic routes. It offers detailed experimental protocols, comparative data on reaction parameters, and visualizations of the reaction pathways and workflows to aid researchers in the successful synthesis and purification of this compound.

Introduction

This compound (prop-2-en-1-yl butanoate) is an organic ester known for its fruity aroma, reminiscent of pineapple. This characteristic makes it a common ingredient in the food and cosmetic industries. Beyond its use as a fragrance and flavoring agent, the allyl moiety provides a reactive handle for further chemical transformations, making it a useful building block in organic synthesis, including the development of novel pharmaceutical intermediates.

The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification of butyric acid with allyl alcohol.[1] This method involves the use of an acid catalyst to accelerate the reaction towards the formation of the ester and water.[1][2] To overcome the equilibrium limitations of this reversible reaction, an excess of one reactant is often used, or water is removed as it is formed.[1][2]

In recent years, biocatalysis has emerged as a greener alternative to traditional chemical synthesis.[1] Enzymatic esterification, typically employing immobilized lipases, offers several advantages, including milder reaction conditions, higher selectivity, and a reduction in by-products.[1][3]

This guide will explore both the classical acid-catalyzed and modern enzymatic approaches to this compound synthesis, providing detailed protocols and comparative data to inform methodology selection and optimization.

Reaction Pathway: Fischer-Speier Esterification

The acid-catalyzed esterification of butyric acid with allyl alcohol proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the butyric acid, increasing its electrophilicity. The nucleophilic oxygen of the allyl alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the this compound ester and regenerates the acid catalyst.[1][2]

References

- 1. Buy this compound | 2051-78-7 [smolecule.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Allyl Butyrate (CAS 2051-78-7)

Abstract: This technical guide provides a comprehensive overview of Allyl Butyrate (CAS 2051-78-7), an aliphatic allyl ester widely utilized in the flavor and fragrance industries. The document details its chemical and physical properties, established synthesis and analytical methodologies, key applications, and critical toxicological and safety data. All quantitative information is presented in structured tables for clarity. The guide includes detailed experimental protocols and visual diagrams of chemical processes and metabolic pathways to support researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as prop-2-enyl butanoate, is an organic ester with the chemical formula C₇H₁₂O₂.[1] It is recognized for its potent and complex fruity aroma, often described as reminiscent of pineapple, apricot, and peach.[1][2] This distinct organoleptic profile has established this compound as a significant component in the formulation of artificial flavors and fragrances for a wide array of consumer products, including foods, beverages, cosmetics, and air fresheners.[1][3]

From a chemical standpoint, it is classified as a fatty acid ester, derived from the condensation of butyric acid and allyl alcohol.[4][5] While its primary commercial use is tied to its sensory properties, its chemical structure, featuring a reactive allyl group, also makes it a viable intermediate in various organic syntheses.[1] This guide serves as a technical resource, consolidating critical data on its synthesis, analysis, and biological profile to aid in research and development activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, application, and analysis.

Table 2.1: Chemical Identifiers and Formula

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 2051-78-7 | [4][6] |

| EC Number | 218-129-8 | [4] |

| FEMA Number | 2021 | [2][4] |

| JECFA Number | 2 | [4] |

| Molecular Formula | C₇H₁₂O₂ | [1][6] |

| Molecular Weight | 128.17 g/mol | [1][4] |

| Canonical SMILES | CCCC(=O)OCC=C | [6] |

| InChI Key | RMZIOVJHUJAAEY-UHFFFAOYSA-N | |

Table 2.2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless clear liquid | [2] |

| Boiling Point | 142-143 °C (at 760 mmHg) | [4][6] |

| 44-45 °C (at 15 mmHg) | [1] | |

| Melting Point | -80 °C | [4][6] |

| Density | 0.897 - 0.902 g/mL (at 25 °C) | [2][4] |

| Refractive Index | 1.412 - 1.418 (at 20 °C) | [2][4] |

| Flash Point | 42 °C / 107.6 °F (closed cup) | |

| Solubility in Water | 1.233 g/L (at 25 °C) | [1] |

| Solubility (Other) | Soluble in ethanol and oils | [1][4] |

| LogP (Octanol/Water) | 2.2 |[1] |

Synthesis and Manufacturing

This compound is produced synthetically for commercial use. The most prevalent industrial method is the Fischer-Speier esterification, though modern enzymatic and catalytic methods are also employed.[1]

Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between butyric acid and allyl alcohol.[1] The reaction is reversible and driven towards the product side by removing water as it forms.[7] Typical acid catalysts include sulfuric acid.[1] Reaction temperatures generally range from 60-110°C.[1]

References

- 1. Buy this compound | 2051-78-7 [smolecule.com]

- 2. This compound, 2051-78-7 [thegoodscentscompany.com]

- 3. This compound | 2051-78-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound | C7H12O2 | CID 16324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB020374) - FooDB [foodb.ca]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Ester - Wikipedia [en.wikipedia.org]

Physical and chemical properties of allyl butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl butanoate (prop-2-enyl butanoate) is an ester recognized for its characteristic fruity aroma, reminiscent of pineapple. While extensively utilized in the flavor and fragrance industries, its broader chemical reactivity and potential biological activities are of increasing interest to the scientific community. This technical guide provides an in-depth overview of the physical and chemical properties of allyl butanoate. It includes tabulated quantitative data, detailed experimental protocols for its synthesis, and a discussion of its known chemical behavior and toxicological profile, aiming to serve as a foundational resource for research and development applications.

Chemical Identity and Structure

Allyl butanoate is the ester formed from the condensation of butanoic acid and allyl alcohol.[1] Its structure incorporates a four-carbon butyryl group and an unsaturated three-carbon allyl group, which dictates its chemical reactivity.

-

IUPAC Name: prop-2-enyl butanoate[2]

-

Synonyms: Allyl butyrate, Butanoic acid, 2-propen-1-yl ester[3]

-

CAS Number: 2051-78-7[1]

-

Molecular Formula: C₇H₁₂O₂[1]

-

Canonical SMILES: CCCC(=O)OCC=C[1]

-

InChI Key: RMZIOVJHUJAAEY-UHFFFAOYSA-N[1]

Physical Properties

Allyl butanoate is a colorless to pale yellow liquid at room temperature with a wide liquid range, making it suitable for various applications requiring phase stability.[1][2] Key physical properties are summarized in Table 1.

Table 1: Physical Properties of Allyl Butanoate

| Property | Value | Reference(s) |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Monoisotopic Mass | 128.083730 u | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 142-143 °C (at 760 mmHg) | [1][2] |

| 44-45 °C (at 15 mmHg) | [1][4] | |

| Melting Point | -80 °C | [2][5] |

| Density | 0.902 g/mL (at 25 °C) | [1][4] |

| Refractive Index (n²⁰/D) | 1.412 - 1.418 | [2][4] |

| Vapor Pressure | 4.443 mmHg (at 25 °C, est.) | [6] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [1][4] |

| Solubility | Insoluble in water; Soluble in ethanol and oils | [2][6] |

| LogP (Octanol/Water) | 2.2 | [1] |

Chemical and Spectroscopic Properties

The chemical nature of allyl butanoate is defined by its ester functional group and the terminal double bond of the allyl moiety. These features are primary sites for chemical reactions and are identifiable through spectroscopic analysis.

Table 2: Chemical and Spectroscopic Data of Allyl Butanoate

| Property / Spectrum | Data Summary | Reference(s) |

| Chemical Reactivity | Susceptible to hydrolysis, transesterification, and addition reactions at the allyl double bond. | [1] |

| ¹H NMR Spectroscopy | Data available, showing characteristic peaks for alkyl and allyl protons. | [7] |

| ¹³C NMR Spectroscopy | Data available. | [7] |

| Infrared (IR) Spectroscopy | Vapor phase IR data available. | [2] |

| Mass Spectrometry (MS) | Key fragments observed at m/z 71 and 43. | [2][8] |

| Kovats Retention Index | 851 - 894 (Standard non-polar column) | [2] |

Experimental Protocols

Synthesis via Fischer Esterification

Allyl butanoate is most commonly synthesized via the Fischer esterification of butanoic acid with allyl alcohol, using a strong acid catalyst.[1][4] This equilibrium-controlled reaction is typically driven towards the product by using an excess of one reactant or by removing water as it forms.[4][9]

Objective: To synthesize allyl butanoate from butanoic acid and allyl alcohol.

Materials:

-

Butanoic acid

-

Allyl alcohol (used in excess)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalyst)

-

Diethyl ether or Ethyl acetate (for extraction)

-

5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (drying agent)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, combine butanoic acid and a molar excess (e.g., 3-fold) of allyl alcohol.[5] Allyl alcohol often serves as the solvent.[9]

-

Catalyst Addition: Under constant stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1.0 mL) to the mixture in a fume hood.[6][9]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[3][6] Maintain reflux for 1-2 hours to allow the reaction to approach equilibrium.[9] The reaction temperature will be dictated by the boiling point of the mixture, typically around 60-110°C.[1]

-

Cooling and Quenching: After the reflux period, remove the heat source and allow the flask to cool to room temperature. Once cool, transfer the reaction mixture to a separatory funnel containing cold water.

-

Extraction and Washing: Extract the aqueous mixture with diethyl ether or ethyl acetate.[3][9] Collect the organic layer. Wash the organic layer sequentially with:

-

Drying: Transfer the washed organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[3][9]

-

Solvent Removal and Purification: Filter to remove the drying agent. Remove the extraction solvent using a rotary evaporator.[9] The crude allyl butanoate can be further purified by fractional distillation under reduced pressure to yield the pure ester.[6]

Chemical Reactivity and Biological Relevance

Chemical Reactions

-

Ester Hydrolysis: As an ester, allyl butanoate can be hydrolyzed back to butanoic acid and allyl alcohol under either acidic or basic conditions.

-

Transesterification: It can undergo transesterification in the presence of another alcohol and a catalyst, forming a different ester.[1]

-

Reactions of the Allyl Group: The double bond in the allyl group is susceptible to various addition reactions (e.g., halogenation, hydrogenation) and can participate in polymerization.

Biological Activity and Toxicology

For professionals in drug development, understanding the biological profile of a compound is critical.

-

Metabolism: In vivo, aliphatic allyl esters are expected to be enzymatically hydrolyzed to allyl alcohol and the corresponding carboxylic acid (in this case, butanoic acid). The systemic toxicity is often linked to the metabolites, particularly allyl alcohol and its subsequent oxidation product, acrolein.

-

Toxicology: Allyl butanoate is classified as acutely toxic if swallowed or in contact with skin.[4] The oral LD50 in rats is reported as 250 mg/kg, and the dermal LD50 in rabbits is 530 mg/kg.[6] It is also known to be an irritant to the skin, eyes, and respiratory system.[6]

-

Signaling Pathways: Currently, there is limited research on the specific interaction of allyl butanoate with cellular signaling pathways. Some preliminary studies have investigated its potential antimicrobial properties against certain foodborne bacteria.[1] However, detailed mechanisms of action and its influence on specific metabolic or signaling cascades have not been elucidated.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of allyl butanoate via Fischer Esterification.

Caption: General workflow for the synthesis of allyl butanoate.

Conclusion

Allyl butanoate is a well-characterized ester with established physical and chemical properties. Its synthesis is straightforward via Fischer esterification, a classic and robust method in organic chemistry. While its primary application remains in the flavor and fragrance sector, its toxicological profile, driven by its metabolic fate, warrants careful consideration in any handling or potential application. Further research is required to explore any potential, specific biological activities or roles in cellular pathways that could be of interest to the pharmaceutical and drug development fields.

References

- 1. Buy this compound | 2051-78-7 [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cerritos.edu [cerritos.edu]

- 4. amherst.edu [amherst.edu]

- 5. csub.edu [csub.edu]

- 6. US20020137660A1 - Process for the preparation of alkylcarboxylic allyl esters - Google Patents [patents.google.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

Allyl Butyrate: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Review of the Allyl Butyrate Safety Data Sheet for Drug Development Professionals and Scientists

This compound, a flammable and toxic liquid, is an ester widely utilized as a flavoring and fragrance agent. For laboratory and research professionals, a thorough understanding of its safety profile is paramount to ensure safe handling and mitigate potential exposure risks. This technical guide provides a comprehensive overview of the critical safety data for this compound, drawing from official Safety Data Sheets (SDS) to inform on its properties, hazards, and the necessary precautions for its use in a research and development setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of safe laboratory practice. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 142-143 °C at 760 mmHg | [1] |

| Melting Point | -80 °C | [1] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [2] |

| Density | 0.897 - 0.902 g/mL at 25 °C | [1] |

| Refractive Index | 1.412 - 1.418 at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in ethanol and oils. | [1] |

Toxicological Data

This compound is classified as toxic if swallowed or in contact with skin.[1][3] The following table presents the available acute toxicity data.

| Endpoint | Value | Species | Route | Source |

| LD₅₀ (Lethal Dose, 50%) | 250 mg/kg | Rat | Oral | [4] |

| LD₅₀ (Lethal Dose, 50%) | 530 mg/kg | Rabbit | Dermal | [4] |

Experimental Protocols

Detailed experimental protocols for determining the toxicological endpoints of chemical substances are outlined by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (LD₅₀): The oral LD₅₀ value for this compound was likely determined following a method similar to the OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method) . In this protocol, a stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of fasted animals. Observations of effects and mortality are made over a defined period, typically 14 days. The LD₅₀ is then estimated based on the mortality data.

-

Acute Dermal Toxicity (LD₅₀): The dermal LD₅₀ is generally determined using a method analogous to OECD Guideline 402 (Acute Dermal Toxicity) . The substance is applied to a shaved area of the skin of the test animals (often rabbits). The application site is covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity and mortality over 14 days.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Handling and Emergency Procedures Workflow

Proper handling and emergency preparedness are critical when working with hazardous materials like this compound. The following diagram illustrates the logical workflow for safe handling and response to accidental exposure.

Caption: Workflow for safe handling and emergency response to this compound exposure.

First Aid Measures Signaling Pathway

In the event of exposure, a clear and rapid response is crucial. The following diagram outlines the signaling pathway for first aid measures.

Caption: Signaling pathway for first aid measures following this compound exposure.

Firefighting and Accidental Release Measures

This compound is a flammable liquid, and appropriate measures must be in place for fire and spill emergencies.

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[3]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

The following diagram illustrates the logical relationship for responding to an accidental spill.

References

An In-depth Technical Guide to the Thermodynamic Data for Prop-2-en-1-yl Butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Prop-2-en-1-yl butanoate, commonly known as allyl butyrate, is a significant ester in the flavor and fragrance industry. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and computational modeling. This technical guide provides a summary of available physical property data for prop-2-en-1-yl butanoate and presents detailed experimental protocols for the determination of its core thermodynamic parameters, including enthalpy of formation, heat capacity, and entropy. Due to the limited availability of publicly accessible, experimentally determined thermodynamic data for this specific compound, this guide focuses on the established methodologies for obtaining these crucial values.

Introduction

Prop-2-en-1-yl butanoate (this compound) is an organic ester recognized for its fruity aroma, reminiscent of pineapple. It is widely used as a flavoring agent in food products and a fragrance component in various consumer goods. From a scientific and industrial perspective, knowledge of the thermodynamic properties of this compound is essential for a range of applications, including reaction calorimetry, process scale-up, and safety assessments.

This guide serves as a comprehensive resource for researchers and professionals. It consolidates the known physical properties of prop-2-en-1-yl butanoate and, more critically, provides a detailed overview of the experimental methods required to determine its fundamental thermodynamic data.

Physicochemical Properties of Prop-2-en-1-yl Butanoate

A summary of the available physical and chemical properties for prop-2-en-1-yl butanoate is presented in Table 1. While these values are useful for general characterization, core thermodynamic data such as standard enthalpy of formation, standard entropy, and heat capacity are not readily found in the literature. The subsequent sections will therefore detail the experimental procedures for their determination.

Table 1: Physicochemical Data for Prop-2-en-1-yl Butanoate

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [2] |

| CAS Number | 2051-78-7 | |

| Boiling Point | 142-143 °C at 760 mmHg | [1][2] |

| 44-45 °C at 15 mmHg | ||

| Melting Point | -80 °C | [1][2] |

| Density | 0.897-0.902 g/mL at 25 °C | [2] |

| Refractive Index | 1.412-1.418 at 20 °C | [2] |

| Vapor Pressure | 4.443 mmHg at 25 °C (estimated) | [3] |

| Flash Point | 45.56 °C (Closed Cup) | [3] |

| Solubility | Insoluble in water; soluble in ethanol and oils. | [2] |

Experimental Determination of Thermodynamic Properties

The following sections provide detailed methodologies for the experimental determination of key thermodynamic parameters for liquid organic esters like prop-2-en-1-yl butanoate.

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter. The standard enthalpy of formation can then be calculated using Hess's Law.

Experimental Protocol:

-

Sample Preparation:

-

A precise mass (typically 0.5-1.0 g) of high-purity prop-2-en-1-yl butanoate is weighed into a crucible.

-

For volatile liquids, encapsulation in a gelatin capsule or use of a specific liquid sample holder is recommended to prevent evaporation before ignition.

-

A known length of fuse wire (e.g., nickel-chromium) is connected to the electrodes of the bomb head, with the wire either submerged in the liquid or in contact with the capsule.

-

-

Bomb Assembly and Pressurization:

-

The crucible is placed in the support within the bomb.

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state and to absorb acidic combustion products.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

-

The bomb is then charged with high-purity oxygen to a pressure of approximately 30 atm.

-

-

Calorimetric Measurement:

-

The pressurized bomb is submerged in a known mass of water in the calorimeter's bucket.

-

The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water in the bucket is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

-

Data Analysis and Calculation:

-

The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

-

The heat capacity of the calorimeter (C_cal) is determined in a separate experiment by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

The total heat released during the combustion (q_total) is calculated using: q_total = C_cal * ΔT

-

Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from any residual nitrogen.

-

The standard internal energy of combustion (ΔcU°) is calculated from the corrected total heat released and the mass of the sample.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the following equation, which accounts for the change in the number of moles of gas (Δn_gas) in the combustion reaction: ΔcH° = ΔcU° + Δn_gas * RT For prop-2-en-1-yl butanoate (C₇H₁₂O₂): C₇H₁₂O₂(l) + 9.5 O₂(g) → 7 CO₂(g) + 6 H₂O(l) Δn_gas = 7 - 9.5 = -2.5

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law: ΔfH°(C₇H₁₂O₂) = [7 * ΔfH°(CO₂, g) + 6 * ΔfH°(H₂O, l)] - ΔcH°(C₇H₁₂O₂) where the standard enthalpies of formation of CO₂(g) and H₂O(l) are well-established values.

-

Workflow for Enthalpy of Formation Determination

References

An In-depth Technical Guide on the Natural Occurrence of Allyl Butyrate in Fruits

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Allyl butyrate (allyl butanoate) is a volatile ester recognized for its fruity aroma, reminiscent of pineapple and apricot. While it is utilized as a flavoring and fragrance agent, its natural occurrence in fruits is not extensively quantified in publicly available scientific literature. This technical guide provides a comprehensive overview of the current knowledge regarding the presence of this compound and related esters in fruits. It summarizes the available, albeit limited, quantitative data for relevant esters, details the standard experimental protocols for the analysis of such volatile compounds, and presents visual diagrams of the biosynthetic pathways and analytical workflows. This document is intended to serve as a foundational resource for researchers in food science, flavor chemistry, and natural product research.

Introduction

The characteristic aroma of many fruits is largely attributable to a complex mixture of volatile organic compounds (VOCs), with esters being a predominant class.[1] These esters are biosynthesized during fruit ripening and contribute significantly to the unique sensory profile of each fruit.[2] this compound, with its potent fruity and tropical notes, is a compound of interest in flavor chemistry.[3] Understanding its natural distribution and concentration is crucial for quality assessment of fruits and for the development of natural flavor formulations. However, despite the extensive analysis of fruit volatiles, specific quantitative data for this compound remains scarce. This guide synthesizes the available information on related compounds and the methodologies used for their analysis.

Quantitative Occurrence of Butyrate and Allyl Esters in Fruits

| Fruit Species | Cultivar(s) | Ester Compound | Concentration Range | Analytical Method |

| Pineapple (Ananas comosus) | Shenwan | Methyl hexanoate | 1019.78 µg/kg (total volatiles) | HS-SPME-GC-MS |

| Red Spanish | Ethyl 2-methylbutanoate | Key odor contributor | GC-O, AEDA | |

| Multiple | Ethyl butyrate | Present | GC-MS | |

| Jackfruit (Artocarpus heterophyllus) | Not Specified | Butyric acid esters | Major volatile components | Headspace-GC-MS |

| Strawberry (Fragaria × ananassa) | Multiple | Ethyl butanoate, Methyl butanoate | Key aroma compounds | GC-MS, GC-O |

| Banana (Musa sapientum) | Multiple | Butyl acetate, Isobutyl acetate | Dominant volatile esters | GC-MS |

| Mango (Mangifera indica) | Multiple | Ethyl butyrate | Present | GC-MS |

Note: The concentrations are provided as reported in the respective studies and may not be directly comparable due to variations in methodologies.

Experimental Protocols for Analysis

The analysis of volatile esters like this compound in fruits is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is favored for its sensitivity, lack of solvent use, and minimal sample preparation.[4][5][6]

Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Homogenization : A representative sample of fresh fruit pulp (e.g., 5-10 g) is homogenized to a uniform puree. To inhibit enzymatic activity that could alter the volatile profile, this process is often carried out at low temperatures.[7]

-

Vial Preparation : The homogenized sample is placed in a headspace vial (e.g., 20 mL). An internal standard (e.g., a deuterated analog or a compound not naturally present in the fruit) is added for quantification. To enhance the release of volatiles, an inorganic salt such as sodium chloride (NaCl) is often added to the sample matrix (salting-out effect).[4][5]

-

Incubation and Extraction : The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes) to allow the volatiles to equilibrate in the headspace.[4][6] An SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.[4][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption : The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the analytical column.[8]

-

Gas Chromatography :

-

Column : A capillary column with a suitable stationary phase (e.g., DB-5ms, HP-INNOWAX) is used for the separation of the volatile compounds.[9]

-

Oven Temperature Program : A typical temperature program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240-250 °C) to elute all compounds.[4][9]

-

Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate.[8]

-

-

Mass Spectrometry :

-

Ionization : Electron Impact (EI) ionization at 70 eV is commonly used.[10]

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition : The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and selectivity.[10]

-

-

Compound Identification and Quantification :

-

Identification : Volatile compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification : The concentration of each compound is determined by creating a calibration curve using standard solutions of known concentrations and the response of the internal standard.

-

Visualization of Pathways and Workflows

Biosynthetic Pathway of Esters in Fruits

The biosynthesis of esters in fruits is a complex process primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[2][11][12] These enzymes facilitate the condensation of an alcohol with an acyl-CoA to form an ester. The precursors, alcohols and acyl-CoAs, are derived from various metabolic pathways, including fatty acid and amino acid metabolism.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azolifesciences.com [azolifesciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 2.6. GC–MS Analysis of Volatile Compounds [bio-protocol.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Allyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of allyl butyrate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an ester known for its fruity aroma, is a common component in flavor and fragrance formulations and can be a target analyte in various research and development settings. This document outlines the instrumental parameters, sample preparation, and data analysis procedures for the accurate identification and quantification of this compound.

Introduction

This compound (prop-2-enyl butanoate) is a volatile organic compound with the chemical formula C₇H₁₂O₂.[1][2] It is characterized by a fruity pineapple-like aroma and is utilized in the food and cosmetic industries as a flavoring and fragrance agent. Accurate and reliable analytical methods are essential for its quantification in various matrices for quality control, stability studies, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[3] This application note details a comprehensive GC-MS method for the analysis of this compound.

Quantitative Data

The mass spectrum of this compound obtained by electron ionization (EI) is characterized by a specific fragmentation pattern that allows for its unambiguous identification. The key mass-to-charge ratios (m/z) and their relative intensities are summarized in the table below. This data is crucial for setting up the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification or for library matching in full scan mode.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Ion Fragment |

| 41 | 100.0 | [C₃H₅]⁺ (Allyl cation) |

| 71 | 99.9 | [C₄H₇O]⁺ (Butyryl cation) |

| 43 | 83.4 | [C₃H₇]⁺ (Propyl cation) |

| 27 | 24.1 | [C₂H₃]⁺ |

| 39 | 27.2 | [C₃H₃]⁺ |

| 128 | Low | [M]⁺ (Molecular ion) |

| Data sourced from PubChem and NIST WebBook.[1][2] |

Experimental Protocols

This section provides a detailed protocol for the GC-MS analysis of this compound. The method described is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for liquid samples. For solid samples or complex matrices, headspace solid-phase microextraction (HS-SPME) is a recommended alternative.[3]

-

Reagents and Materials:

-

This compound standard (≥98% purity)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

2 mL autosampler vials with caps

-

Pipettes and glassware

-

-

Procedure:

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in dichloromethane.

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

For liquid samples, take a known volume (e.g., 1 mL) and mix it with an equal volume of dichloromethane.

-

Vortex the mixture for 1 minute to ensure thorough extraction of this compound into the organic phase.

-

Allow the layers to separate. If an emulsion forms, centrifuge the sample at low speed (e.g., 2000 rpm for 5 minutes).

-

Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract into a 2 mL autosampler vial for GC-MS analysis.

-

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of volatile esters.

-

Gas Chromatograph (GC) Parameters:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless (or split 10:1 for concentrated samples).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280 °C.

-

Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and library matching, or Selected Ion Monitoring (SIM) for quantitative analysis using the ions listed in the data table.

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation Pathway of this compound

This diagram illustrates the proposed electron ionization fragmentation of this compound.

Caption: Proposed fragmentation of this compound in EI-MS.

References

- 1. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]

- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Application Notes and Protocols: Allyl Butyrate as a Flavoring Agent in Food Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl butyrate (prop-2-enyl butanoate) is a flavoring agent recognized for its characteristic fruity aroma, often described as pineapple-like.[1] As a Generally Recognized as Safe (GRAS) substance, it is utilized in the food industry to impart or enhance fruity notes in a variety of products, including beverages, candies, and baked goods.[1][2] This document provides detailed application notes and experimental protocols for the effective use and analysis of this compound in food science research and product development.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper application and analysis.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 2051-78-7 | [1] |

| FEMA Number | 2021 | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, pineapple-like, sweet, waxy | [1][2] |

| Boiling Point | 142-143 °C at 760 mmHg | [4] |

| Density | 0.902 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [4] |

| Refractive Index | n20/D 1.414 |

Regulatory Status

This compound is classified as a GRAS flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[3][5] Its use in food is regulated under 21 CFR 172.515 by the U.S. Food and Drug Administration (FDA).[3][4]

Applications and Recommended Usage Levels

This compound is incorporated into a wide range of food products to provide a fruity flavor profile. The following table summarizes typical usage levels in various food categories.

| Food Category | Average Usual ppm | Average Maximum ppm | Reference(s) |

| Baked Goods | 0.50 | 30.00 | [2] |

| Non-alcoholic Beverages | - | 1.20 | [2] |

| Frozen Dairy | 0.50 | 1.00 | [2] |

| Fruit Ices | 0.50 | 1.00 | [2] |

| Gelatins / Puddings | - | 1.00 | [2] |

| Hard Candy | - | 1.30 | [2] |

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Fruit Beverage using a Triangle Test

Objective: To determine if a sensory panel can detect a significant difference between a standard fruit beverage and the same beverage with added this compound.

Materials:

-

Standard fruit beverage (e.g., apple juice)

-

This compound, food grade

-

Volumetric flasks and pipettes

-

Identical, odor-free tasting cups, coded with random three-digit numbers

-

Water for rinsing

-

Unsalted crackers for palate cleansing

-

Sensory evaluation booths with controlled lighting and temperature[6]

-

Panelists: 25-50 untrained but screened individuals[4]

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in ethanol (e.g., 1% v/v).

-

Prepare the test sample by adding a calculated amount of the this compound stock solution to the standard fruit beverage to achieve the desired concentration (e.g., 1.0 ppm). Ensure thorough mixing.

-

The control sample is the standard fruit beverage with an equivalent amount of ethanol added to account for any sensory contribution from the solvent.

-

-

Test Setup:

-

Evaluation:

-

Data Analysis:

-

Record the number of correct and incorrect identifications.

-

Analyze the results using a chi-square test or refer to a statistical table for triangle tests to determine if the number of correct identifications is statistically significant (p < 0.05).[7]

-

Protocol 2: Quantification of this compound in Hard Candy using Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the concentration of this compound in a hard candy matrix.

Materials:

-

Hard candy sample containing this compound

-

This compound standard, analytical grade

-

Internal standard (e.g., 2-ethylbutyric acid)[9]

-

Deionized water

-

Organic solvent (e.g., diethyl ether)

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Appropriate GC column (e.g., a polar column like Nukol™ or a similar wax-type column)

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound and the internal standard in diethyl ether.

-

Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of this compound in the candy.

-

-

Sample Preparation:

-

Weigh a known amount of finely crushed hard candy (e.g., 5 g) into a centrifuge tube.

-

Dissolve the candy in a known volume of warm deionized water (e.g., 10 mL).

-

Add a known amount of the internal standard solution.

-

Add sodium chloride to saturate the aqueous phase.

-

Perform a liquid-liquid extraction with diethyl ether (e.g., 3 x 5 mL). Vortex thoroughly after each addition.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Transfer the dried extract to an autosampler vial.

-

-

GC-FID Analysis:

-

Injector:

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 220 °C, hold for 5 minutes

-

-

Detector (FID):

-

Carrier Gas (Helium): Constant flow, e.g., 1 mL/min

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard in both the standards and the sample.

-

Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound for the standards.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Protocol 3: Accelerated Shelf-Life Testing of a Flavored Beverage

Objective: To predict the flavor stability of a beverage containing this compound under accelerated conditions.

Materials:

-

Beverage samples containing a known concentration of this compound.

-

Control beverage samples without this compound.

-

Environmental chambers capable of maintaining elevated temperatures (e.g., 35 °C, 45 °C, 55 °C).[10][11]

-

GC-FID or GC-MS for quantitative analysis.

-

Trained sensory panel.

Procedure:

-

Study Setup:

-

Divide the beverage samples into multiple sets.

-

Store one set at the recommended storage temperature (e.g., 20 °C) as the real-time control.

-

Store the other sets in environmental chambers at different elevated temperatures.[10]

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove samples from each storage condition.

-

Perform quantitative analysis of this compound concentration using the GC-FID method described in Protocol 2.

-

Conduct sensory evaluation (e.g., descriptive analysis) with a trained panel to assess any changes in the fruity aroma and taste, and the development of any off-flavors.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each temperature.

-

Model the degradation kinetics (e.g., using the Arrhenius equation) to predict the shelf-life at normal storage temperatures.[12]

-

Correlate the quantitative data with the sensory evaluation results to establish the point at which the flavor is no longer acceptable.

-

Olfactory Signaling Pathway for Ester Perception

The perception of fruity esters like this compound is initiated by the binding of the odorant molecule to specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium.[13] These ORs are G-protein coupled receptors (GPCRs).[14] The binding event triggers a conformational change in the receptor, activating an associated G-protein (Gαolf).[5][13] This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5][13] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na⁺ and Ca²⁺ ions.[5][13] This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb and then to higher brain centers for the perception of smell.[13]

Conclusion

The successful application of this compound as a flavoring agent in food products relies on a thorough understanding of its properties, appropriate usage levels, and robust analytical and sensory evaluation methods. The protocols and information provided in this document offer a comprehensive guide for researchers and product developers to effectively utilize and characterize this important fruity flavor compound. Adherence to these standardized methods will ensure consistent and high-quality results in both research and industrial settings.

References

- 1. Sample preparation for the analysis of flavors and off-flavors in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Triangle Test [sensorysociety.org]

- 8. ctv-jve-journal.org [ctv-jve-journal.org]

- 9. cvrlabs.com [cvrlabs.com]

- 10. Accelerated shelf-life testing of food and beverage products - a blog from Campden BRI [campdenbri.co.uk]

- 11. unitedfoodlabs.com [unitedfoodlabs.com]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Allyl Butyrate in Fragrance and Perfume Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allyl butyrate as a fragrance ingredient. This document details its physicochemical properties, olfactory profile, and application in various fragrance formulations. Furthermore, it outlines detailed experimental protocols for sensory evaluation and stability testing to ensure the quality and performance of fragrances containing this material.

Physicochemical Properties of this compound

This compound, also known as prop-2-enyl butanoate, is a fatty acid ester valued for its potent fruity aroma.[1] A summary of its key physicochemical properties is presented in Table 1. This data is essential for formulation development, safety assessment, and quality control.

| Property | Value | Reference(s) |

| CAS Number | 2051-78-7 | [2] |

| Molecular Formula | C₇H₁₂O₂ | |

| Molecular Weight | 128.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor Profile | Sweet, pungent, fruity, green, pineapple, waxy, tropical | [2] |

| Boiling Point | 142-143 °C at 760 mmHg | [1] |

| Melting Point | -80 °C | [1] |

| Density | 0.897 - 0.902 g/mL at 25 °C | [1] |

| Refractive Index | 1.412 - 1.418 at 20 °C | [1][2] |

| Vapor Pressure | 4.44 mmHg at 25 °C | [2] |

| Flash Point | 42 °C (107.6 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in ethanol and oils | [1] |

| LogP (o/w) | 2.2 | [3] |

Olfactory Profile and Applications in Fragrance Formulation

This compound possesses a complex and powerful fruity odor, with distinct notes of pineapple, apricot, and a general tropical fruitiness.[3] Its profile is also described as having green and waxy nuances.[2] This makes it a valuable component for creating a wide range of fragrance accords, particularly for fruity, floral-fruity, and tropical compositions.

Typical Applications:

-

Top Notes: Due to its volatility, this compound is an excellent material for creating impactful and diffusive top notes in fragrances.

-

Fruity Accords: It is a key ingredient in the construction of pineapple, passionfruit, mango, and other tropical fruit accords.[4][5][6]

-

Floral Bouquets: In small quantities, it can be used to add a juicy, modern twist to floral fragrances.

-

Functional Perfumery: Its strong and diffusive character makes it suitable for use in air care, personal care, and household cleaning products to impart a fresh and fruity scent.

Recommended Usage Levels:

The International Fragrance Association (IFRA) recommends a maximum usage level of 2.0% in the fragrance concentrate.[2] It is also specified that allyl esters should only be used when the level of free allyl alcohol is less than 0.1%.[7]

Experimental Protocols

Sensory Evaluation of this compound in a Fragrance Blend: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the sensory evaluation of a fragrance containing this compound using a trained panel.

Objective: To quantitatively describe the olfactory characteristics of a fragrance containing this compound and compare it to a control sample without it.

Materials:

-

Test fragrance with a known concentration of this compound in an ethanol base.

-

Control fragrance (same formulation without this compound) in an ethanol base.

-

Odorless smelling strips (blotters).

-

Glass vials with airtight caps for sample presentation.

-

Sensory evaluation booths with controlled lighting and ventilation.

-

Data collection software or forms.

-

Palate cleansers (e.g., unsalted crackers, water).

Procedure:

-

Panelist Selection and Training:

-

Recruit 10-12 panelists with demonstrated olfactory acuity and verbal fluency.

-